Cas no 76-02-8 (trichloroacetyl chloride)

Trichloroacetyl chloride (CCl₃COCl) is a highly reactive acyl chloride derivative, widely utilized as a key intermediate in organic synthesis. Its strong electrophilic character makes it valuable for introducing the trichloroacetyl group into target molecules, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. The compound exhibits excellent reactivity in Friedel-Crafts acylation, amidation, and esterification reactions. Due to its high purity and stability under controlled conditions, it ensures consistent performance in synthetic processes. Proper handling is essential, as it is moisture-sensitive and corrosive. Its versatility and efficiency in functional group transformations make it a preferred choice for advanced chemical synthesis.
trichloroacetyl chloride structure
trichloroacetyl chloride structure
Product Name:trichloroacetyl chloride
CAS No:76-02-8
MF:C2Cl4O
MW:181.832797050476
MDL:MFCD00000792
CID:34036
PubChem ID:6420
Update Time:2025-06-13

trichloroacetyl chloride Chemical and Physical Properties

Names and Identifiers

    • trichloroacetyl chloride
    • Acetyl chloride, trichloro-
    • CCl3COCl
    • Green cross gas
    • Superpalite
    • trichloroacetyl
    • trichloro-acetylchlorid
    • TRICHLOROACETIC ACID CHLORIDE
    • Acetylchloride, trichloro- (6CI,8CI,9CI)
    • 2,2,2-Trichloroacetyl chloride
    • Trichloroacetochloride
    • EINECS 200-926-7
    • EC 200-926-7
    • NSC 190466
    • Tox21_201070
    • Q-201862
    • DTXSID9034070
    • UN 2442
    • STL280344
    • 2,2,2-tris(chloranyl)ethanoyl chloride
    • SCHEMBL20973
    • NSC190466
    • Cloruro de acetilo, 2,2,2-tricloro-
    • UN2442
    • NA2442
    • CHEMBL3186657
    • Trichloroacetyl chloride [UN2442] [Corrosive]
    • Trichloroacetyl chloride, for GC derivatization, >=98.5%
    • trichioroacetyl chloride
    • Acetyl chloride, 2,2,2-trichloro-
    • trichloracetylchlorid-
    • T0373
    • 9SN86T76Y6
    • Trichloracetyl chloride
    • C2Cl4O
    • TRICHLOROACETYL CHLORIDE [HSDB]
    • FT-0652957
    • FT-0675427
    • AKOS009029008
    • STR00116
    • trichloro acetyl chloride
    • NSC-190466
    • EN300-19249
    • trichloro- acetyl chloride
    • HSDB 6321
    • A838591
    • CAS-76-02-8
    • 76-02-8
    • Trichloroacetyl chloride [UN2442] [Corrosive]
    • NCGC00258623-01
    • Trichloro-acetyl chloride
    • Trichloroacetyl chloride, 99%
    • tnchloro-acetyl chloride
    • Trichloro-acetylchloride
    • CCRIS 6764
    • DTXCID7014070
    • MFCD00000792
    • UNII-9SN86T76Y6
    • Q908780
    • NCGC00090943-02
    • trichloroacetylchloride
    • BRN 0774120
    • NCGC00090943-01
    • NS00009636
    • 2,2,2-Trichloroacetyl Chloride; NSC 190466; Trichloroacetic Acid Chloride; Trichloroacetochloride;
    • 4-02-00-00519 (Beilstein Handbook Reference)
    • DB-075056
    • Acetyl chloride, trichloro
    • 200-926-7
    • MDL: MFCD00000792
    • Inchi: 1S/C2Cl4O/c3-1(7)2(4,5)6
    • InChI Key: PVFOMCVHYWHZJE-UHFFFAOYSA-N
    • SMILES: ClC(C(=O)Cl)(Cl)Cl
    • BRN: 774120

Computed Properties

  • Exact Mass: 179.87000
  • Monoisotopic Mass: 179.87
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 82.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.629
  • Melting Point: -57 ºC
  • Boiling Point: 115°C
  • Flash Point: 100 ºC
  • Refractive Index: 1.469-1.471
  • Water Partition Coefficient: React violently
  • Stability/Shelf Life: Stable. Reacts violently with water. Incompatible with alcohols, oxidizing agents, strong bases.
  • PSA: 17.07000
  • LogP: 2.12200
  • Vapor Pressure: 16 mm Hg ( 20 °C)
  • Sensitiveness: Moisture Sensitive
  • Solubility: Reacts violently with water

trichloroacetyl chloride Security Information

  • Symbol: GHS05 GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H314,H330
  • Warning Statement: P260,P280,P284,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2442 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: R14;R22;R26;R29;R35
  • Safety Instruction: S26-S28-S36/37/39-S45-S8-S28A-S23
  • FLUKA BRAND F CODES:19
  • RTECS:AO7140000
  • Hazardous Material Identification: T+
  • TSCA:Yes
  • Storage Condition:Store in a cool, dry place. Keep the container closed and away from corrosive substances when not in use. Do not store in metal containers.
  • Hazard Level:8
  • Packing Group:II
  • Risk Phrases:R14; R22; R26; R29; R35
  • HazardClass:8
  • PackingGroup:II

trichloroacetyl chloride Customs Data

  • HS CODE:29159080
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

trichloroacetyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0373-500G
Trichloroacetyl Chloride
76-02-8 >98.0%(GC)(T)
500g
¥1040.00 2024-04-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T11040-100g
Trichloroacetyl Chloride
76-02-8 98%
100g
¥88.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T11040-500g
Trichloroacetyl Chloride
76-02-8 98%
500g
¥238.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T11040-2.5kg
Trichloroacetyl Chloride
76-02-8
2.5kg
¥888.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T11040-25g
Trichloroacetyl Chloride
76-02-8
25g
¥48.0 2021-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000882-100g
trichloroacetyl chloride
76-02-8 98%
100g
¥101 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000882-25g
trichloroacetyl chloride
76-02-8 98%
25g
¥47 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000882-500g
trichloroacetyl chloride
76-02-8 98%
500g
¥282 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T107756-100g
trichloroacetyl chloride
76-02-8 98%
100g
¥101.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T107756-2.5kg
trichloroacetyl chloride
76-02-8 98%
2.5kg
¥904.90 2023-09-01

trichloroacetyl chloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:76-02-8)Trichloroacetyl chloride
Order Number:sfd15300
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:76-02-8)Trichloroacetyl chloride
Order Number:A944044
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:49
Price ($):342.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:76-02-8)三氯乙酰氯
Order Number:LE1754399
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:36
Price ($):discuss personally
Email:18501500038@163.com

Additional information on trichloroacetyl chloride

Recent Advances in Trichloroacetyl Chloride (76-02-8) Research: Applications and Innovations in Chemical Biology and Pharmaceuticals

Trichloroacetyl chloride (CAS: 76-02-8) is a versatile chemical reagent widely used in organic synthesis, pharmaceutical manufacturing, and agrochemical applications. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds, including antibiotics, antiviral agents, and enzyme inhibitors. This research brief consolidates the latest findings on trichloroacetyl chloride, focusing on its chemical properties, synthetic applications, and emerging trends in drug discovery and development.

One of the most significant advancements in trichloroacetyl chloride research involves its application in the synthesis of novel heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of trichloroacetyl chloride as a precursor for the efficient construction of thiazole and oxazole derivatives, which exhibit potent antimicrobial and anticancer activities. The study reported a high-yield, one-pot reaction protocol that minimizes byproduct formation, showcasing the reagent's utility in green chemistry approaches.

In pharmaceutical manufacturing, trichloroacetyl chloride has been employed in the development of prodrugs and targeted therapies. A recent patent application (WO2023051234) describes its use in the synthesis of trichloroacetyl-protected amino acids, which serve as stable intermediates for peptide-based drugs. This innovation addresses challenges related to peptide instability during synthesis and storage, offering potential improvements in the production of next-generation biologics.

Safety and environmental considerations remain critical areas of research for trichloroacetyl chloride. A 2024 risk assessment study published in Chemical Research in Toxicology evaluated its occupational exposure limits and degradation pathways. The findings emphasized the need for improved handling protocols and waste management strategies, particularly in industrial settings. Concurrently, researchers have explored catalytic methods to reduce chlorine waste in reactions involving trichloroacetyl chloride, aligning with global sustainability goals.

Emerging applications in chemical biology include the use of trichloroacetyl chloride as a protein modification reagent. A groundbreaking study in Nature Chemical Biology (2023) detailed its role in selective lysine acylation, enabling the study of protein-protein interactions and post-translational modifications. This technique has opened new avenues for proteomics research and the development of covalent inhibitors for challenging drug targets.

The pharmaceutical industry continues to investigate trichloroacetyl chloride's potential in small molecule drug development. Recent computational studies have predicted favorable binding interactions between trichloroacetyl-containing compounds and various disease targets, including SARS-CoV-2 proteases and oncology-related proteins. These in silico findings are being validated through experimental studies, with preliminary results showing promising activity against resistant bacterial strains and tumor cell lines.

Looking forward, research on trichloroacetyl chloride (76-02-8) is expected to focus on three main areas: (1) development of more sustainable synthesis methods, (2) expansion of its applications in bioconjugation chemistry, and (3) exploration of its derivatives as novel pharmacophores. The chemical's unique reactivity profile and versatility ensure its continued importance in chemical biology and pharmaceutical research, while ongoing safety studies aim to optimize its use in industrial applications.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:76-02-8)Trichloroacetyl chloride
sfd15300
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:76-02-8)Trichloroacetyl chloride
A944044
Purity:99%
Quantity:1kg
Price ($):342.0
Email